2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid
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Overview
Description
2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid is an organic compound that belongs to the class of sulfonylacetic acids. This compound is characterized by the presence of a sulfonyl group attached to an acetic acid moiety, along with a phenylcarbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid typically involves multiple steps, starting with the preparation of the phenylcarbamoyl intermediate. The reaction conditions often include the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product. The process may involve:
Formation of the Phenylcarbamoyl Intermediate: This step involves the reaction of phenyl isocyanate with a suitable phenyl derivative under controlled conditions.
Coupling with Sulfonylacetic Acid: The phenylcarbamoyl intermediate is then coupled with sulfonylacetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Phenylcarbamoyl)methoxy]phenyl}acetic acid
- 4-(4-Styryl-phenylcarbamoyl)-butyric acid
- Phenylbutyric acid
Uniqueness
2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid is unique due to its specific structural features, such as the presence of both phenylcarbamoyl and sulfonyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
653588-57-9 |
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Molecular Formula |
C21H17NO5S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[4-[4-(phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C21H17NO5S/c23-20(24)14-28(26,27)19-12-10-16(11-13-19)15-6-8-17(9-7-15)21(25)22-18-4-2-1-3-5-18/h1-13H,14H2,(H,22,25)(H,23,24) |
InChI Key |
LBSPPOJIJNRUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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